molecular formula C19H24O3 B195170 2-Methoxyestrone CAS No. 362-08-3

2-Methoxyestrone

Cat. No.: B195170
CAS No.: 362-08-3
M. Wt: 300.4 g/mol
InChI Key: WHEUWNKSCXYKBU-QPWUGHHJSA-N
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Biochemical Analysis

Biochemical Properties

2-Methoxyestrone interacts with various enzymes and proteins in the body. It is formed by the enzyme catechol O-methyltransferase via the intermediate 2-hydroxyestrone . This interaction involves the transfer of a methyl group from S-adenosyl methionine to 2-hydroxyestrone, resulting in the formation of this compound .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it is known for its anticancer effects as observed both in vivo and in vitro . This compound affects all actively dividing cells, including neurons . It generates nitro-oxidative stress and controls heat shock proteins (HSP), resulting in DNA strand breakage and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It enhances the localization of nNOS in the cell nucleus, resulting in DNA damage from nitro-oxidative stress, which leads to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It is known that this compound generates nitro-oxidative stress and controls heat shock proteins (HSP), resulting in DNA strand breakage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert bone sparing effects in orchidectomized mice treated with this compound 66.6 μg/d .

Metabolic Pathways

This compound is involved in the metabolic pathway of estrone. It is formed by catechol O-methyltransferase via the intermediate 2-hydroxyestrone . It can be metabolized to a sulfated derivative (this compound 3-sulfate) via steroid sulfotransferase (EC 2.8.2.15). It can also be glucuronidated to this compound 3-glucuronide by UDP glucuronosyltransferase (EC 2.4.1.17) .

Chemical Reactions Analysis

2-Methoxy Estrone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Methoxy Estrone has several scientific research applications:

Comparison with Similar Compounds

2-Methoxy Estrone is similar to other methoxylated catechol estrogens, such as 2-methoxyestradiol and 4-methoxyestrone . it is unique in its very low affinity for the estrogen receptor and lack of significant estrogenic activity . This makes it a valuable compound for research into non-estrogenic pathways and mechanisms.

Similar compounds include:

Properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEUWNKSCXYKBU-QPWUGHHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Methoxyestrone
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Record name 2-Methoxyestrone
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CAS No.

362-08-3
Record name 2-Methoxyestrone
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Record name 2-Methoxyestrone
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Record name 3-hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one
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Record name 2-METHOXYESTRONE
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Record name 2-Methoxyestrone
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Melting Point

187.0 - 189.5 °C
Record name 2-Methoxyestrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-methoxyestrone and how is it formed?

A: this compound (2-MeOE1) is a metabolite of estrone, a naturally occurring estrogen hormone. It is formed through a two-step process: 1. Hydroxylation of estrone at the C-2 position to form 2-hydroxyestrone (2-OHE1).2. Methylation of 2-OHE1 by the enzyme catechol-O-methyltransferase (COMT) [ [, ] ].

Q2: How does the activity of this compound compare to its precursor, 2-hydroxyestrone?

A: this compound exhibits minimal estrogenic activity compared to its precursor, 2-hydroxyestrone, and estradiol [ [, ] ].

Q3: What is the significance of the this compound to 2-hydroxyestrone ratio?

A: A high ratio of this compound to 2-hydroxyestrone suggests efficient methylation by COMT [ [] ]. Some studies suggest this may be associated with a lower risk of certain cancers [ [] ], but further research is needed to confirm this link.

Q4: Can this compound be converted back to 2-hydroxyestrone in the body?

A: Yes, research suggests that this compound can be converted back to 2-hydroxyestrone by the enzyme type-1 17β-hydroxysteroid dehydrogenase (17-HSD1) [ [] ].

Q5: Does this compound interact with estrogen receptors?

A: Unlike estradiol, research suggests that this compound does not significantly bind to estrogen receptors [ [, ] ].

Q6: How is this compound metabolized and excreted?

A: this compound is primarily excreted in urine, mostly in conjugated forms [ [, , , ] ]. While glucuronide conjugates are common, a significant portion of this compound can also exist in a non-glucuronide conjugated form [ [] ].

Q7: Does the presence of other compounds influence this compound metabolism?

A: Yes, certain substances can affect this compound metabolism:* 17α-ethinylestradiol: This synthetic estrogen primarily impacts 2-oxygenation, leading to decreased this compound and 2-hydroxyestrone levels [ [] ].* Flutamide: This antiandrogen drug can decrease the formation of 2-hydroxyestrone and this compound [ [] ].

Q8: What is the role of the intestinal microbiome in this compound metabolism?

A: Research indicates that the intestinal microbiome plays a role in the metabolism of estrogens, including the enterohepatic circulation of this compound [ [] ]. The use of antibiotics like ampicillin can significantly alter the fecal excretion of conjugated estrogens, including this compound [ [] ].

Q9: Is there a link between this compound and breast cancer?

A: Studies have explored a potential connection between this compound levels and breast cancer risk, but the findings are not conclusive [ [, , ] ]. More research is needed to determine if this compound plays a protective or detrimental role in breast cancer development or progression.

Q10: What is the role of this compound in prostate cancer?

A: Research suggests that this compound might be a potential biomarker for prostate cancer [ [] ]. It's important to note that this is an area of ongoing research and further investigation is necessary to validate these findings.

Q11: Are there any findings related to this compound and unstable angina?

A: A study using NMR-based plasma metabolic profiling found altered levels of this compound in patients with unstable angina compared to healthy controls [ [] ]. These findings suggest a potential association between this compound and unstable angina, but more research is needed to confirm this link.

Q12: What is the molecular formula and weight of this compound?

A12: The molecular formula of this compound is C19H24O3, and its molecular weight is 300.39 g/mol.

Q13: What analytical methods are used to study this compound?

A13: Various analytical techniques are employed to study this compound, including:

    Q14: Are there specific considerations for the hydrolysis of conjugated this compound in urine samples?

    A: Yes, while hot acid hydrolysis is commonly used, it might not be suitable for all urine samples [ [] ]. Enzyme preparations like β-glucuronidase and sulphatase from Helix pomatia have proven more effective in hydrolyzing conjugated this compound, particularly for non-glucuronide conjugates [ [] ].

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